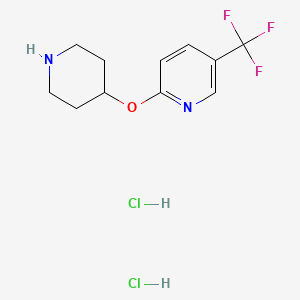

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;/h1-2,7,9,15H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFWCYYBABUSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Reaction Scheme

- Starting Pyridine Derivative: 3-chloro-5-(trifluoromethyl)pyridine or its positional isomers serve as the electrophilic aromatic substrate.

- Nucleophile: Piperidin-4-ol acts as the nucleophile, providing the piperidinyl oxygen for ether formation.

- Reaction Conditions: The nucleophilic substitution typically occurs under basic conditions, often using a base such as potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF).

Reaction Mechanism and Conditions

- The chlorine atom on the pyridine ring is displaced by the nucleophilic oxygen of piperidin-4-ol.

- Temperature control is critical, with reactions typically conducted between room temperature and 130 °C to optimize conversion and minimize side products.

- The reaction mixture is often stirred for several hours to ensure complete substitution.

Workup and Purification

- After completion, the reaction mixture is quenched with water.

- The organic product is extracted using ethyl acetate or similar solvents.

- Purification is achieved by recrystallization or chromatographic techniques (e.g., flash column chromatography) to isolate the pure compound.

- The hydrochloride salt is formed by treatment with hydrochloric acid, often in aqueous dioxane or methanol, to yield the dihydrochloride form as a stable solid.

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Piperidinyl Ether Formation

- Some synthetic routes employ the Mitsunobu reaction to couple protected piperidin-4-ol derivatives with pyridine intermediates.

- This method involves using triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as reagents to activate the hydroxyl group for nucleophilic substitution.

- Subsequent deprotection and salt formation yield the target dihydrochloride.

Use of Protecting Groups and Sequential Coupling

- Protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen can be used to prevent side reactions during ether formation.

- After the ether bond is formed, the protecting group is removed under acidic conditions.

- This approach allows for better control over regioselectivity and purity.

Representative Data Table of Preparation Conditions and Yields

| Step | Starting Materials | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-chloro-5-(trifluoromethyl)pyridine + piperidin-4-ol | K2CO3, DMF | 80–130 °C | 4–12 h | 60–75 | Nucleophilic aromatic substitution |

| 2 | Crude product | HCl (aqueous), dioxane or MeOH | RT | 1–2 h | Quantitative | Formation of dihydrochloride salt |

| 3 | Protected piperidin-4-ol + pyridine intermediate | Mitsunobu reagents (PPh3, DIAD), THF/DMF | RT | 24–48 h | 50–60 | Alternative ether formation |

| 4 | Deprotection | HCl (aq) | RT | 0.5–1 h | Quantitative | Removal of Boc protecting group |

Research Findings and Analytical Characterization

- Purity and Structural Confirmation: The final compound is characterized by NMR (1H, 13C), mass spectrometry (LC-MS), and elemental analysis to confirm structure and purity.

- Yields: Typical isolated yields range from 60% to 75% for the nucleophilic substitution route, with near-quantitative yields for salt formation.

- Optimization: Reaction times and temperatures are optimized to balance conversion and minimize by-products such as O-alkylated isomers or incomplete substitution.

- Scalability: Industrial synthesis may employ continuous flow reactors and advanced purification techniques like recrystallization and preparative chromatography to enhance batch consistency and purity.

Summary of Preparation Methodology

The preparation of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride is primarily achieved via nucleophilic aromatic substitution of a chloro-substituted trifluoromethylpyridine by piperidin-4-ol under basic conditions, followed by acid treatment to form the dihydrochloride salt. Alternative methods include the Mitsunobu reaction with protected intermediates to improve selectivity. Careful control of reaction parameters and purification steps ensures high purity and yield, making the compound suitable for research and pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

- Biological Activity Investigation : Research has indicated that this compound may interact with various biomolecules, leading to potential biological activities. Studies are ongoing to explore its effects on enzyme activity and receptor modulation.

Medicine

- Therapeutic Potential : There is growing interest in the pharmacological properties of this compound, particularly its potential use in treating metabolic disorders and other health conditions. Its role as a pharmacological agent is under investigation, with studies focusing on its efficacy and safety profiles.

Industry

- Material Development : The compound is also utilized in developing new materials and chemical processes, particularly in industries focusing on advanced materials or pharmaceuticals.

Case Studies

- Biological Activity Study : A recent study explored the interaction of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride with specific enzymes involved in metabolic pathways. Results indicated significant modulation of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

- Synthesis Optimization : Research focused on optimizing the synthetic route for this compound using continuous flow reactors, which improved yield and reduced reaction times compared to traditional batch methods.

- Material Science Application : Investigations into the use of this compound as a precursor for novel polymer materials demonstrated promising mechanical properties, indicating its potential for industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound is compared to analogs with variations in substituents, salt forms, or ring positions. Key examples include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|---|

| 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride | 1236458-57-3 | C₁₁H₁₅Cl₂F₃N₂O | 319.15 | 5-CF₃, 2-piperidinyloxy | CNS drug intermediates, research |

| 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride | 944390-66-3 | C₁₀H₁₄Cl₃N₂O | 276.59 | 5-Cl, 2-piperidinyloxy | Pharmaceutical synthesis |

| 2-(Piperidin-4-yloxy)pyridine dihydrochloride | 313490-36-7 | C₁₀H₁₅Cl₂N₂O | 250.15 | Unsubstituted pyridine, 2-piperidinyloxy | General drug development |

| (3-Chloro-5-CF₃-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride | 260441-44-9 | C₁₁H₁₄Cl₂F₃N₃ | 316.15 | 3-Cl, 5-CF₃, amine linkage | Kinase inhibition studies |

| 4-(Diphenylmethoxy)piperidine hydrochloride | 65214-86-0 | C₁₈H₂₂ClNO | 303.83 | Diphenylmethoxy group | Neurological research |

Key Differences and Implications

Substituent Effects :

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to chloro (-Cl) or unsubstituted analogs. This group improves blood-brain barrier penetration, critical for CNS-targeted drugs .

- Amine vs. Ether Linkage : The amine-containing analog (CAS 260441-44-9) may exhibit stronger hydrogen bonding, altering receptor binding profiles compared to the ether-linked compound .

Salt Forms: Dihydrochloride salts (e.g., 1236458-57-3) offer higher solubility than monohydrochloride analogs, enabling better bioavailability in aqueous formulations .

Synthetic Complexity :

- Introducing -CF₃ at the 5-position requires specialized fluorination techniques, increasing synthesis complexity compared to chloro-substituted derivatives .

Pharmacological Activity :

- The trifluoromethyl group in 1236458-57-3 is associated with improved pharmacokinetic profiles, such as prolonged half-life, compared to 313490-36-7 (unsubstituted pyridine) .

Actividad Biológica

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride (CAS No. 1236458-57-3) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Additionally, the piperidin-4-yloxy moiety can facilitate interactions with specific protein targets, leading to modulation of their activities.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies involving similar piperidine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Piperidinyl derivative | E. coli | 8 µg/mL |

| 2-Piperidinyl derivative | S. aureus | 16 µg/mL |

Antiparasitic Activity

In a study focused on antiparasitic properties, compounds structurally related to 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine were evaluated for their efficacy against Plasmodium falciparum, the malaria-causing parasite. The results demonstrated that certain analogs could inhibit the PfATP4 Na+-ATPase activity, crucial for parasite survival.

| Compound | EC50 (µM) | Comments |

|---|---|---|

| Analog A | 0.010 | Strong activity against wild-type parasites |

| Analog B | 0.177 | Reduced potency against resistant strains |

Case Studies and Research Findings

- Optimization for Antiparasitic Activity : A study aimed at enhancing the aqueous solubility and metabolic stability of related compounds found that incorporating polar functionalities improved pharmacokinetic profiles without compromising antiparasitic activity. This optimization is crucial for developing effective treatments against malaria.

- Neuropharmacological Studies : Similar compounds have been investigated for their interactions with serotoninergic and dopaminergic receptors, showing potential as neuroleptic agents with reduced side effects compared to traditional antipsychotics.

- Structure-Activity Relationship (SAR) Studies : SAR studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity while maintaining favorable pharmacokinetic properties. Variations in the piperidine structure also significantly influence the overall efficacy and selectivity toward biological targets.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution between 2-chloro-5-(trifluoromethyl)pyridine and piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane). Post-reaction, the hydrochloride salt is formed via acid treatment. Key parameters include:

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinyloxy group at C2, trifluoromethyl at C5) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ peak at 295.15 g/mol for the free base) .

- HPLC : Purity assessment using reverse-phase columns (≥97% purity threshold) .

Safety & Handling

Q. Q3. What safety precautions are critical when handling this compound in the lab?

- PPE Requirements : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .

- Storage : Dry, cool conditions (2–8°C) in airtight containers to prevent hydrolysis .

- Disposal : Follow EPA guidelines for halogenated waste due to the trifluoromethyl group .

Stability & Compatibility

Q. Q4. Under what conditions does this compound degrade, and how can stability be monitored?

- Degradation Pathways : Hydrolysis of the piperidinyloxy group in acidic/alkaline media or under prolonged UV exposure.

- Stability Testing :

Advanced Mechanistic & Functional Studies

Q. Q5. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This enhances electrophilic substitution at C3/C4 positions and stabilizes intermediates in cross-coupling reactions (e.g., Pd-catalyzed C-H arylation) .

- Reactivity Example : In Suzuki-Miyaura coupling, the -CF₃ group directs palladium catalysts to meta positions .

Q. Q6. What strategies can resolve contradictions in reported synthetic yields (e.g., 70% vs. 85%)?

- Variable Analysis :

- Statistical Design : Employ DoE (Design of Experiments) to optimize solvent/base combinations .

Biological & Pharmacological Applications

Q. Q7. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Target Screening :

- Kinase Inhibition Assays : Use TR-FRET for IC₅₀ determination against kinases (e.g., EGFR, JAK2) .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells .

Q. Q8. How does the piperidinyloxy moiety impact bioavailability and metabolic stability?

- Bioavailability : The basic piperidine nitrogen enhances solubility at physiological pH, improving absorption .

- Metabolism : Cytochrome P450 (CYP3A4) likely oxidizes the piperidine ring; use liver microsomes to identify metabolites .

Computational & Structural Insights

Q. Q9. Which computational methods predict this compound’s drug-likeness and binding modes?

- Tools :

- ADMET Prediction : SwissADME for bioavailability radar .

- Docking Studies : AutoDock Vina to model interactions with target proteins (e.g., kinase ATP pockets) .

- DFT Calculations : Gaussian 16 to map electrostatic potential surfaces and nucleophilic sites .

Q. Q10. How do structural analogs (e.g., 3-chloro vs. trifluoromethyl substitutions) affect pharmacological profiles?

- Case Study : Replacing -Cl with -CF₃ in pyridine derivatives increases metabolic stability but may reduce potency against some targets .

- SAR Trends : Trifluoromethyl groups enhance lipophilicity (logP +0.5), affecting blood-brain barrier penetration .

Environmental & Regulatory Compliance

Q. Q11. What environmental hazards are associated with this compound, and how can labs mitigate them?

- Ecotoxicity : The -CF₃ group is persistent; avoid aqueous discharge. Use activated carbon filters for waste streams .

- Regulatory Compliance : Follow TSCA (US) and REACH (EU) guidelines for R&D exemptions .

Advanced Data Interpretation

Q. Q12. How should researchers interpret conflicting NMR data (e.g., split peaks in ¹H spectra)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.